N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O5S and its molecular weight is 364.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
The synthesis and antibacterial evaluation of novel heterocyclic compounds, including those containing a sulfonamido moiety, have demonstrated their potential as antibacterial agents. These compounds, synthesized through reactions with various active methylene compounds, exhibited high antibacterial activities, underscoring the potential of sulfonamido moieties in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Sulfonamide Hybrid Compounds
Sulfonamide compounds have been a cornerstone in the development of antimicrobial agents. The hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties has led to a new generation of compounds with enhanced biological activities. Recent advances have focused on two-component sulfonamide hybrids, incorporating triazole, thiadiazole, and other heterocycles, showing a broad spectrum of activities from antibacterial to antioxidant effects (Ghomashi et al., 2022).
Antimalarial and COVID-19 Applications
Some sulfonamides have been explored for their potential in treating diseases beyond bacterial infections. For instance, certain antimalarial sulfonamides have undergone computational calculations and molecular docking studies to evaluate their efficacy against COVID-19. This approach highlights the versatility of sulfonamides in drug development, offering promising avenues for the treatment of emerging diseases (Fahim & Ismael, 2021).
Novel Derivatives from Marine Sources
Research into marine-derived compounds has also revealed novel furanyl derivatives with pharmacological activities. These compounds have shown significant anti-inflammatory, antioxidative, and anti-diabetic properties in various in vitro models, suggesting the potential of marine resources in discovering new drug leads (Makkar & Chakraborty, 2018).
Mechanism of Action
Target of Action
It’s known that many furan-based compounds interact with various enzymes and receptors in the body
Mode of Action
Furan-based compounds are often involved in reactions such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Furan platform chemicals (fpcs) derived from biomass, such as furfural and 5-hydroxy-methylfurfural, are known to be involved in a variety of biochemical pathways
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-10-15(11(2)24-18-10)25(21,22)16-7-8-19-14(20)6-5-12(17-19)13-4-3-9-23-13/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSNRMNDLBFQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.